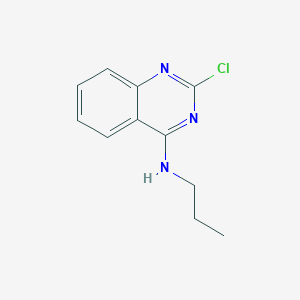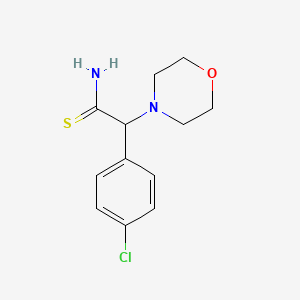
2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide is an organic compound that features a morpholine ring, a chlorophenyl group, and a thioamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide typically involves the reaction of 4-chlorobenzaldehyde with morpholine and subsequent conversion to the thioamide. A common synthetic route includes:
Formation of the intermediate: 4-chlorobenzaldehyde reacts with morpholine in the presence of a suitable catalyst to form 2-(4-chlorophenyl)-2-morpholin-4-ylethanol.
Conversion to thioamide: The intermediate is then treated with a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-2-morpholin-4-ylethanethioamide
- 2-(4-Fluorophenyl)-2-morpholin-4-ylethanethioamide
- 2-(4-Methylphenyl)-2-morpholin-4-ylethanethioamide
Uniqueness
2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-morpholin-4-ylethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c13-10-3-1-9(2-4-10)11(12(14)17)15-5-7-16-8-6-15/h1-4,11H,5-8H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNZJEZMNYVARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)Cl)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

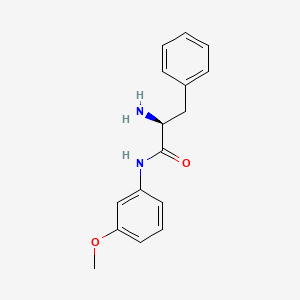
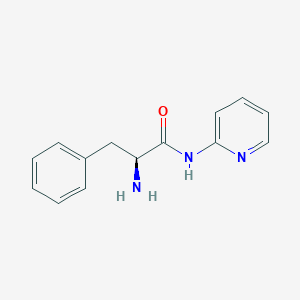
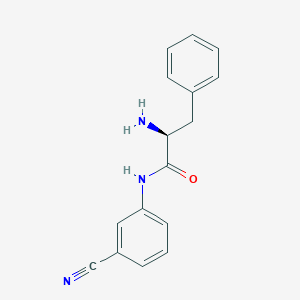
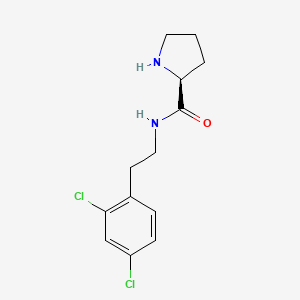
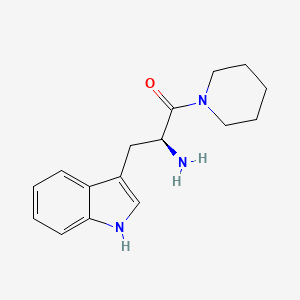
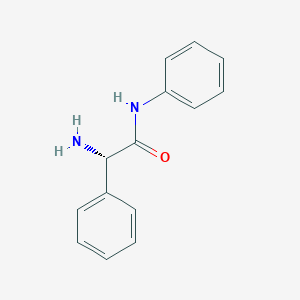
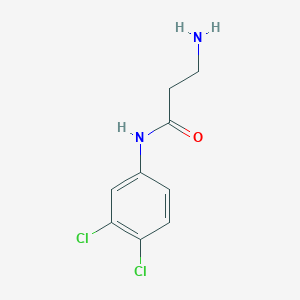
![4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid](/img/structure/B7793746.png)
![3-[(4-Ethoxyphenyl)sulfamoyl]propanoic acid](/img/structure/B7793750.png)
![3-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]benzene-1-sulfonyl chloride](/img/structure/B7793763.png)
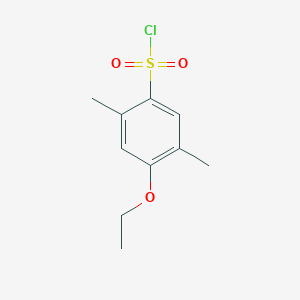
![4-[4-(3-Phenylpropyl)piperazin-1-yl]aniline](/img/structure/B7793771.png)
